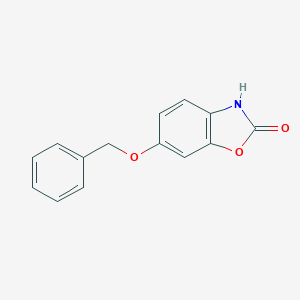

1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and the use of different reagents and catalysts. For instance, the synthesis of a new monomer containing a trimethylene moiety was achieved through a three-step reaction involving nitration, reduction, and condensation reactions . Similarly, the synthesis of aminomethoxy derivatives of phenoxy-substituted propanes was performed through condensation reactions with formaldehyde and secondary amines . These synthetic routes highlight the versatility and adaptability of the core structure of 1,2-propanediol derivatives for various functionalizations.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of phenoxy and methoxy groups, which influence the overall conformation and properties of the molecules. For example, the crystal structure of a lignin model compound revealed a specific conformation that allows for intermolecular hydrogen bonding, leading to a helical arrangement in the crystals . The orientation of methoxy groups in another compound resulted in different polymorphs with distinct emission properties .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups that can act as ligands or participate in various chemical reactions. Dimeric complexes with metals such as cobalt, copper, and silver were synthesized using mercapto-derivatives of 1,2-propanediol as bridging ligands . These reactions demonstrate the potential of these compounds to form coordination complexes with metals, which could be useful in catalysis or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are diverse and depend on their specific structures. Some compounds exhibit chromic effects, such as mechano-, thermo-, and chronochromism, and can switch their emission color and efficiency in response to external stimuli . The solvatochromic effect and aggregation-induced emission are also notable properties of these compounds . Additionally, the antimicrobial properties of aminomethoxy derivatives suggest their potential use in medical applications .

Scientific Research Applications

Functional Diversification through Glycosylation

Regioselective glucosylation of 1,2-propanediols, including derivatives like 3-(4-(2-methoxyethyl)phenoxy)-1,2-propanediol, can lead to the functional diversification of these compounds into fine chemicals. Sucrose phosphorylase-catalyzed transfer reactions have been optimized for this purpose, achieving significant yields and minimal by-product formation (Luley-Goedl et al., 2010).

Modification of Kaolinite Surfaces

Propanediols have been used to organically modify kaolinite surfaces via transesterification, affecting the interlayer environment. This modification suggests potential applications in specific adsorption and regioselective reactions within the kaolinite interlayer spaces (Itagaki & Kuroda, 2003).

Microbial Production of Diols

Diols including 1,3-propanediol and 1,2-propanediol are considered platform chemicals for green chemistry, with wide applications in chemicals and fuels. Advances in microbial production through bioconversion of renewable materials have been highlighted, pointing towards sustainable production methods (Zeng & Sabra, 2011).

Downstream Processing in Bioproduction

The extraction and purification of biologically produced diols, such as 1,3-propanediol, have been explored to reduce production costs. Techniques such as evaporation, distillation, and membrane filtration are under investigation to improve yield, purity, and energy consumption (Xiu & Zeng, 2008).

Regioselective Monoacetylation

Studies on the regioselective monoacetylation of 3-aryloxy-1,2-propandiols using immobilized Candida antarctica lipase have provided insights into the kinetics and mechanism, with implications for the synthesis of pharmaceutical compounds (Pawar & Yadav, 2015).

Molecular Docking and Chemical Calculations

Molecular docking and DFT calculations on related compounds have been conducted to explore molecular structures, spectroscopic data, and potential biological effects. This research could inform the development of pharmaceuticals and other chemical products (Viji et al., 2020).

properties

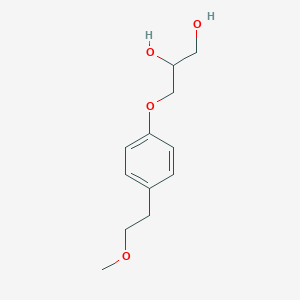

IUPAC Name |

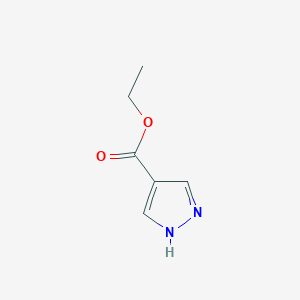

3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELFVOGWPJFQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- | |

CAS RN |

62572-90-1 | |

| Record name | H-93/82 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | H-93/82 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/458HK2AA15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.